trans-Methylkhellactone

Stereochemistry Anti-inflammatory Structure-Activity Relationship

Researchers requiring stereochemically defined pyranocoumarins face a critical supply risk: generic sourcing may deliver the cis-isomer, which exhibits distinct bioactivity and invalidates SAR and TRHR2 signaling assays. trans-Methylkhellactone mitigates this with verified trans-configuration. • TRHR2 agonist: validated potency 0.69-3.2 µM in CREB-luciferase assays. • Stereochemical integrity: trans-configuration confirmed via 13C NMR (ΔδC-3′) and X-ray crystallography. • Analytical standard: essential for HPLC/NMR validation of Peucedanum praeruptorum extracts.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
Cat. No. B027181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Methylkhellactone
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C
InChIInChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1
InChIKeyMDDPVXHWOABQJQ-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





trans-Methylkhellactone: Structural Identity & Baseline Characteristics


trans-Methylkhellactone is an angular pyranocoumarin belonging to the class of coumarins and derivatives, specifically identified by the IUPAC name (9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one and the CAS registry number 23733-92-8. It is a natural product isolated predominantly from the roots of Peucedanum praeruptorum Dunn . The compound is characterized by a molecular weight of 276.28 g/mol, a melting point of 161-162°C, and a trans-configuration at the dihydropyran ring, which is a critical determinant of its stereospecific interactions .

Stereochemical-control context trans-configuration for enantiomer-specific interaction studies
TRHR2 signaling pathway research Reported GPCR assay activity context
Chiral analytical method development NMR-based identity verification for natural product extracts

Why cis-Isomer and Analog Substitution Fails


In the context of scientific procurement, substituting trans-Methylkhellactone with a generic class analog—most critically its cis-isomer, cis-Methylkhellactone—is not functionally equivalent and can invalidate experimental outcomes. Khellactone derivatives exhibit profound stereochemistry-dependent bioactivity. The trans configuration is explicitly associated with distinct receptor binding profiles and signaling outcomes, whereas the cis configuration is linked to a different, and often more potent, bioactivity spectrum . Research has established stereochemical NMR criteria that definitively distinguish trans and cis isomers based on specific chemical shift differences (ΔδC-3′ and Δδgem(Me)2) [1]. Consequently, procurement of the incorrect stereoisomer introduces a significant, quantifiable variable, negating the reproducibility and validity of assays dependent on the defined trans configuration. The quantitative evidence below substantiates this lack of interchangeability.

Property
trans-Methylkhellactone
cis-Methylkhellactone
Bioactivity profile
Reported distinct stereochemistry-dependent profile
Reported higher bioactivity; profile may not transfer
Stereochemical identity
trans, verifiable by NMR/X-ray criteria
cis; distinct NMR criteria may require verification
TRHR2 signaling context
Reported assay activity context
No comparable data; pathway response may differ

Product-Specific Quantitative Evidence Guide


Stereochemistry-Dependent Bioactivity

The trans-configuration of trans-Methylkhellactone confers a distinct pharmacological profile compared to its cis-isomer. Vendor technical documentation explicitly states that trans-Methylkhellactone exhibits 'lower bioactivity' relative to the cis form in unspecified assays, which correlates with the cis-isomer's described 'significant anti-inflammatory' and 'anticancer' properties . While the specific quantitative difference is not numerically detailed in the source, this vendor-level comparison establishes a clear functional divergence, making stereochemistry a primary selection criterion.

Stereochemistry-Dependent Bioactivity
Class-level inference
Reported lower bioactivity
Supports stereochemistry-based selection
Vendor-level assessment; data to verify
Stereochemistry Anti-inflammatory Structure-Activity Relationship

Structural Confirmation via NMR

A definitive analytical method exists to distinguish trans-Methylkhellactone from its cis-isomer and other khellactone derivatives. A study on khellactone 13C NMR established criteria based on the chemical shift difference between specific carbons: ΔδC-3′ values are used to establish the relative configuration between trans and cis isomers, in addition to Δδgem(Me)2 values [1]. The absolute configuration of trans-4′-methylkhellactone was confirmed by X-ray analysis [1]. This provides a quantifiable spectroscopic metric for verifying the correct stereoisomer.

Structural Confirmation via NMR
Head-to-head
Distinct ΔδC-3′ and Δδgem(Me)2
Enables isomeric identity verification
13C NMR and X-ray criteria available
Analytical Chemistry NMR Spectroscopy Stereochemistry

TRH Receptor 2 Signaling Potency

trans-Methylkhellactone demonstrates measurable signaling potency at the thyrotropin-releasing hormone receptor 2 (TRHR2). In a cell-based assay using HEK 293EM cells transfected with a CREB-luciferase reporter, the compound exhibited a potency range of 0.69-3.2 µM following a 6-hour incubation at 37°C and pH 7.8 [1]. While no direct comparator data for this specific assay is available for cis-Methylkhellactone, this establishes a baseline activity profile for the trans-isomer at a defined G protein-coupled receptor (GPCR).

TRHR2 Signaling Potency
Supporting evidence
0.69–3.2 µM
Reported TRHR2 assay potency context
HEK 293EM CREB-luciferase; 6 h incubation
G Protein-Coupled Receptors Neuroendocrinology Cell Signaling

Best Research and Industrial Application Scenarios


Stereospecific Pharmacological Studies

trans-Methylkhellactone is the essential tool for any investigation aimed at delineating the structure-activity relationship (SAR) of angular pyranocoumarins. Its defined trans-configuration, quantitatively distinguishable from the cis-isomer by 13C NMR (ΔδC-3′ and Δδgem(Me)2) and X-ray crystallography [1], makes it the appropriate control compound for studies on the stereospecificity of khellactone-protein interactions. In contrast to cis-Methylkhellactone, which is noted for its higher general bioactivity and anti-inflammatory effects , trans-Methylkhellactone serves as a valuable baseline for comparative studies investigating the impact of stereochemistry on pharmacokinetics, target engagement, and downstream signaling.

GPCR Signaling Research

For research programs focused on the thyrotropin-releasing hormone receptor 2 (TRHR2), trans-Methylkhellactone provides a validated, quantitative tool. The compound has a defined signaling potency range of 0.69-3.2 µM in a standardized HEK 293EM cell-based CREB-luciferase assay [2]. This established activity makes it suitable for use as a reference agonist in TRHR2 signaling studies, for receptor desensitization assays, or as a scaffold for developing novel GPCR ligands with improved subtype selectivity or pharmacokinetic properties.

Analytical Method Development & Quality Control

trans-Methylkhellactone is a critical reference standard for the development and validation of analytical methods aimed at characterizing and quantifying coumarins in natural product extracts or pharmaceutical preparations. Its unique, well-defined stereochemistry and published 13C NMR criteria for distinguishing it from its cis-isomer [1] make it an indispensable standard for ensuring the accuracy and specificity of high-performance liquid chromatography (HPLC) and NMR-based assays. This application is crucial for quality control in the manufacturing of herbal products derived from Peucedanum praeruptorum and for the dereplication of natural product libraries.

Application
Selection Property
Validation Focus
Stereochemical-control studies
trans enantiomer identity
NMR-based stereoisomer confirmation
TRHR2 signaling pathway research
GPCR assay activity context
Pathway-response interpretation review
Natural product analytical method development
Chiral reference standard
HPLC/NMR method specificity validation
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